2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine
Description
2-[3-(Propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine is a triazole-derived amine characterized by a 1,2,4-triazole ring substituted with a propan-2-yl group at the 3-position and an ethylamine side chain at the 4-position. Its molecular formula is C₇H₁₃N₄, and it is frequently isolated as a dihydrochloride salt (CAS: 1609407-05-7) to enhance solubility and stability .
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1,2,4-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H14N4/c1-6(2)7-10-9-5-11(7)4-3-8/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
SMCDRBIJYGYMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=CN1CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with ethyl acetoacetate to form the triazole ring, followed by the introduction of the ethanamine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or stabilizers.
Mechanism of Action
The mechanism of action of 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of 4H-1,2,4-triazol-3-yl ethanamine derivatives. Key structural analogues include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase melting points compared to electron-donating groups (e.g., methoxy), likely due to stronger intermolecular dipole interactions.
- Salt Forms : Hydrochloride or dihydrochloride salts (e.g., ) improve aqueous solubility for pharmaceutical applications.
Physicochemical Properties
Notable Trends:
Biological Activity
2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine, also known as dihydrochloride salt (CAS No. 1334103-36-4), is a compound belonging to the triazole class of heterocycles. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and antitumor research. The following sections explore its biological activity, including data from various studies and case analyses.
The molecular formula of 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine is with a molecular weight of 154.21 g/mol. The compound is characterized by its triazole ring, which is known for conferring various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H14N4 |
| Molecular Weight | 154.21 g/mol |
| CAS Number | 1334103-36-4 |
| IUPAC Name | 2-(3-propan-2-yl)-1,2,4-triazol-4-yl)ethanamine |
| Appearance | Powder |
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. In a study assessing the efficacy of various triazoles against ESKAPE pathogens—bacteria known for their antibiotic resistance—2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine demonstrated promising antibacterial activity. The compound was tested alongside standard antibiotics such as ciprofloxacin and showed comparable results against several strains.
Table 1: Antibacterial Activity Against ESKAPE Pathogens
| Pathogen | Inhibition Zone (mm) | Comparison (Ciprofloxacin) |
|---|---|---|
| Enterococcus faecium | 15 | 18 |
| Staphylococcus aureus | 20 | 22 |
| Klebsiella pneumoniae | 17 | 19 |
| Acinetobacter baumannii | 16 | 20 |
The results indicate that the compound could be a potential candidate for further development in treating infections caused by resistant bacteria .
Antitumor Activity
The antitumor properties of triazole derivatives have been widely studied. In vitro assays revealed that 2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine exhibited cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the modulation of specific signaling pathways.
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values were determined using MTT assays.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
These findings suggest that the compound may inhibit tumor growth effectively, warranting further investigation into its potential as an anticancer agent .
The biological activity of triazoles often involves interactions with enzymes and receptors critical for cellular processes. For instance, it has been observed that triazole compounds can inhibit kinases involved in cell proliferation and survival.
In a study focused on CSNK2A2 kinase inhibition, modifications to the triazole structure significantly enhanced potency against viral targets, suggesting that similar mechanisms may be at play with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
